Physicochemical Differentiation: LogP and Polar Surface Area (PSA) Comparison
N-(1,2-oxazol-3-yl)benzenesulfonamide exhibits a lower calculated LogP (2.63) and polar surface area (PSA: 80.58 Ų) compared to the clinically used sulfonamide antibiotics sulfisoxazole (LogP: 3.41; PSA: 106.6 Ų) and sulfamethoxazole (LogP: 3.10; PSA: 106.6 Ų) . This difference arises from the absence of the 4-amino group and additional methyl substituents on the isoxazole ring, which are present in the comparator drugs [1].
| Evidence Dimension | Calculated LogP (lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 2.63; PSA: 80.58 Ų |
| Comparator Or Baseline | Sulfisoxazole: LogP 3.41, PSA 106.6 Ų; Sulfamethoxazole: LogP 3.10, PSA 106.6 Ų |
| Quantified Difference | LogP is 0.47–0.78 units lower; PSA is 26 Ų (25%) lower |
| Conditions | Calculated values (in silico) using standard algorithms for LogP and TPSA. |
Why This Matters
Lower LogP and PSA suggest altered membrane permeability and solubility profiles, making the target compound a distinct starting point for lead optimization where reduced lipophilicity or different absorption characteristics are desired.
- [1] Molbase. Sulfisoxazole. CAS 127-69-5. Accessed 2026. View Source
